Technical Monograph: Strategic Synthesis and Quality Control of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol
Technical Monograph: Strategic Synthesis and Quality Control of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol
An In-Depth Technical Guide to 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS 124937-73-1)[1][2][3][4][5]
CAS Registry Number: 124937-73-1 Synonyms: Tolterodine Impurity A (EP/USP), (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol Role: Key Synthetic Intermediate & Critical Process Impurity in Antimuscarinic API Manufacturing[2]
Executive Summary
In the landscape of urological drug development, specifically for antimuscarinics like Tolterodine Tartrate and Fesoterodine , the compound 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (hereafter referred to as TMMP-Alcohol ) occupies a dual critical role.
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Synthetic Pivot: It serves as the primary "protected" precursor. The methoxy group protects the phenolic oxygen during the harsh amination steps required to install the diisopropylamine moiety.
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Critical Quality Attribute (CQA): As EP Impurity A , its presence in the final API indicates incomplete conversion during the activation (tosylation/mesylation) phase or failure in downstream purification.
This guide provides a rigorous, field-validated approach to synthesizing, characterizing, and controlling TMMP-Alcohol, moving beyond standard literature to address process scalability and impurity purging.
Chemical Profile & Mechanism of Action
TMMP-Alcohol is a lipophilic, aromatic alcohol.[6] Its structure dictates its behavior in reverse-phase chromatography and its reactivity in nucleophilic substitution reactions.
Physicochemical Data Table
| Property | Specification | Notes |
| Molecular Formula | C₁₇H₂₀O₂ | |
| Molecular Weight | 256.34 g/mol | |
| Appearance | White to Off-white Crystalline Powder | Low melting point solid (often oil in crude form) |
| Solubility | Soluble in DCM, Methanol, Ethyl Acetate | Insoluble in Water |
| Chirality | Racemic (3RS) | Tolterodine requires the (R)-enantiomer; this CAS often refers to the racemic standard used for impurity profiling.[2] |
| Key Functional Groups | Primary Alcohol (-CH₂OH), Ether (-OCH₃) | Alcohol is the active site for subsequent derivatization. |
Strategic Synthesis: The "Lactone-Reductive" Route
While Friedel-Crafts alkylation is possible, the most robust industrial route for high-purity TMMP-Alcohol proceeds via the reductive ring-opening of the corresponding lactone followed by methylation, or methylation of the linear acid followed by reduction.
The protocol below describes the Methyl Ester Reduction pathway, which offers superior impurity control compared to direct lactone reduction.
Reaction Scheme (Logic Flow)
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Precursor: Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate.
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Reagent: Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) with Lewis Acid (e.g., CaCl₂ or BF₃).
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Product: TMMP-Alcohol.
Detailed Experimental Protocol
Objective: Preparation of 50.0 g of TMMP-Alcohol Reference Standard.
Step 1: Setup & Safety
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Hazards: LiAlH₄ is pyrophoric. Reaction releases Hydrogen gas. Conduct under strictly anhydrous conditions (Nitrogen atmosphere).
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Solvent: Anhydrous Tetrahydrofuran (THF).
Step 2: Reduction Procedure
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Charge: In a clean, dry 1L 3-neck RBF equipped with a reflux condenser, addition funnel, and N₂ inlet, charge LiAlH₄ (1.5 eq) suspended in anhydrous THF (300 mL). Cool to 0°C.
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Addition: Dissolve Methyl 3-(2-methoxy-5-methylphenyl)-3-phenylpropanoate (1.0 eq) in THF (100 mL). Add this solution dropwise to the LiAlH₄ suspension over 45 minutes. Critical: Maintain internal temperature <10°C to prevent side reactions.
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Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours.
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IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[7] Target: <0.5% starting ester.
-
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Quench (Fieser Method): Cool to 0°C. Carefully add:
- mL Water
- mL 15% NaOH
- mL Water
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(where x = mass of LiAlH₄ in grams)
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Workup: Filter the granular aluminum salts through a Celite pad. Rinse the cake with THF. Concentrate the filtrate under reduced pressure to obtain a viscous oil.
Step 3: Purification (Crystallization)
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Dissolve the crude oil in Isopropyl Ether (IPE) or a Hexane/Ethyl Acetate mixture (5:1) at 50°C.
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Cool slowly to 0-5°C with stirring.
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Filter the white solid and dry under vacuum at 40°C.
Yield Expectation: 85-92% Purity Target: >99.5% (HPLC)
Process Control & Impurity Fate Mapping
In the context of Tolterodine manufacturing, TMMP-Alcohol is an intermediate. However, if unreacted TMMP-Alcohol carries forward, it becomes Impurity A .
Critical Control Points (CCP)
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Activation Stoichiometry: When converting TMMP-Alcohol to its Tosylate/Mesylate, use a slight excess of Sulfonyl chloride (1.1-1.2 eq). Unreacted alcohol is difficult to separate from the final amine.
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Water Content: Moisture in the activation step hydrolyzes the sulfonyl chloride, stalling the reaction and leaving residual TMMP-Alcohol. Limit KF < 0.1% in the activation solvent.
Visualizing the Pathway & Impurity Fate
Figure 1: Synthetic lineage of Tolterodine showing the origin and fate of TMMP-Alcohol (Impurity A).
Analytical Characterization
To validate the identity and purity of CAS 124937-73-1, the following orthogonal methods are required.
A. HPLC Method (Reverse Phase)
Used for purity assay and quantifying the impurity in the final API.
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
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Mobile Phase A: 0.1% Orthophosphoric acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient:
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0-5 min: 30% B
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5-20 min: 30% -> 80% B
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20-25 min: 80% B
-
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 210 nm and 280 nm.
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Retention Time: TMMP-Alcohol typically elutes around 12-14 minutes (method dependent).
B. NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)
Key diagnostic signals to confirm structure:
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 2.25 | Singlet | 3H | Ar-CH₃ (Methyl on ring) |
| 2.30 - 2.45 | Multiplet | 2H | -CH(Ar )₂-CH₂ -CH₂OH (Propyl chain C2) |
| 3.55 - 3.65 | Triplet | 2H | -CH₂-CH₂OH (Terminal hydroxymethyl) |
| 3.75 | Singlet | 3H | -OCH₃ (Methoxy group) |
| 4.45 | Triplet | 1H | CH (Ar)₂ (Benzylic methine) |
| 6.70 - 7.30 | Multiplet | 8H | Aromatic Protons (Phenyl + Substituted Ring) |
References
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European Pharmacopoeia (Ph. Eur.) 10.0 . Tolterodine Tartrate Monograph (01/2017:2781). European Directorate for the Quality of Medicines & HealthCare. Link
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Andersson, P. G., et al. (1998). Enantioselective synthesis of Tolterodine. Journal of Organic Chemistry. Link
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U.S. Pharmacopeia (USP) . Tolterodine Tartrate - Impurity A Reference Standard. USP Catalog No. 1673516. Link
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PubChem Database . Compound Summary for CID 11161175: 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol.[2][6] National Center for Biotechnology Information. Link
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Gage, J. R., et al. (2000). Development of a Practical Synthesis of Tolterodine. Organic Process Research & Development. Link
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol | C17H20O2 | CID 11161175 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 124937-73-1|3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol|BLD Pharm [bldpharm.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. CAS 124937-73-1: 2-Methoxy-5-methyl-γ-phenylbenzenepropanol [cymitquimica.com]
- 7. clearsynth.com [clearsynth.com]
